molecular formula C20H25NO2 B6420651 4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)butanamide CAS No. 496036-18-1

4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)butanamide

Cat. No.: B6420651
CAS No.: 496036-18-1
M. Wt: 311.4 g/mol
InChI Key: PNGSTNBZQYRRMZ-UHFFFAOYSA-N
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Description

4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a 2,4-dimethylphenoxy group and a 2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)butanamide typically involves the reaction of 2,4-dimethylphenol with 4-bromobutanoyl chloride to form 4-(2,4-dimethylphenoxy)butanoyl chloride. This intermediate is then reacted with 2-phenylethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)butanamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The amide group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)acetamide: Similar structure but with an acetamide backbone.

    4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)propionamide: Similar structure but with a propionamide backbone.

Uniqueness

4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 2,4-dimethylphenoxy group and the 2-phenylethyl group provides a unique combination of steric and electronic effects, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

4-(2,4-dimethylphenoxy)-N-(2-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-16-10-11-19(17(2)15-16)23-14-6-9-20(22)21-13-12-18-7-4-3-5-8-18/h3-5,7-8,10-11,15H,6,9,12-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGSTNBZQYRRMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCC(=O)NCCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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